molecular formula C31H40N4O8 B613452 Fmoc-arg(boc)2-OH CAS No. 143824-77-5

Fmoc-arg(boc)2-OH

Cat. No.: B613452
CAS No.: 143824-77-5
M. Wt: 596,68 g/mole
InChI Key: QAWFIDADTYJUPT-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAALELGEWGQEG-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidino Protection with Boc Groups

The guanidino group of L-arginine is bis-protected using di-tert-butyl dicarbonate (Boc₂O) under controlled pH. A representative protocol involves:

  • Dissolving L-arginine in a water-tetrahydrofuran (THF) mixture (3:1 v/v).

  • Adding Boc₂O (2.2 equiv) and sodium bicarbonate (4.0 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours.

Reaction Conditions :

ParameterValue
SolventH₂O/THF
Temperature0°C → 25°C
Time12–24 hours
Yield85–90%

The product, H-Arg(Boc)₂-OH, is isolated via acidification (pH 3–4) and extracted into ethyl acetate.

α-Amino Protection with Fmoc

The α-amino group of H-Arg(Boc)₂-OH is protected using Fmoc-Cl (1.1 equiv) in a biphasic system:

  • Dissolving H-Arg(Boc)₂-OH in dioxane-water (4:1).

  • Adding Fmoc-Cl and sodium carbonate (3.0 equiv) at 0°C.

  • Stirring for 2 hours at 0°C, then 4 hours at 25°C.

Reaction Conditions :

ParameterValue
SolventDioxane/H₂O
Temperature0°C → 25°C
Time6 hours
Yield75–80%

The crude product is purified via recrystallization from ethanol-water (7:3).

Alternative Route via Alkylation of Protected Hydrazines

A patent-pending method (CN106928171A) adapts reductive alkylation for Fmoc-Arg(Boc)₂-OH synthesis:

  • Esterification : L-arginine is esterified with ethanol/HCl to form Arg-OEt·2HCl.

  • Boc Protection : Arg-OEt·2HCl reacts with Boc₂O (2.2 equiv) in THF/water.

  • Fmoc Introduction : The α-amino group is protected with Fmoc-OSu (1.1 equiv) in DMF.

  • Saponification : The ethyl ester is hydrolyzed with NaOH (pH 10–12) to yield Fmoc-Arg(Boc)₂-OH.

Key Advantages :

  • Reduced Boc₂O usage (1.1 equiv vs. 2.0 equiv in traditional methods).

  • Higher yields (80–85%) due to optimized saponification.

Optimization of Reaction Parameters

pH Control During Saponification

Maintaining pH 10–12 during ester hydrolysis prevents guanidino deprotection. Using NaOH instead of KOH reduces side reactions.

Solvent Selection

Analytical Characterization

Purity Analysis :

  • HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile-water).

  • NMR : δ 1.40 (s, 18H, Boc-CH₃), δ 4.20 (m, 1H, α-CH), δ 7.30–7.80 (m, 8H, Fmoc aromatic).

Mass Spectrometry :

  • ESI-MS : [M+H]⁺ = 597.3 (calc. 596.7).

Industrial-Scale Production

Large-scale synthesis (300 L reactors) employs:

  • Continuous Extraction : To remove byproducts (e.g., tert-butanol).

  • Crystallization : Ethanol-water mixtures for high-purity (>99%) product.

Cost-Saving Measures :

  • Recycling THF and Boc₂O.

  • Using catalytic NaOH instead of stoichiometric bases.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Boc₂O (equiv)Scale Feasibility
Stepwise Protection75–80982.2Lab-scale
Reductive Alkylation80–85991.1Industrial
Hydrazine Alkylation70–75971.5Pilot-scale

Chemical Reactions Analysis

Types of Reactions

Fmoc-arg(boc)2-OH primarily undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a basic secondary amine nucleophile such as piperidine, while the Boc groups are removed using trifluoroacetic acid (TFA) .

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Boc Deprotection: TFA in dichloromethane (DCM) or methanol.

Major Products Formed

The major products formed from these reactions are the deprotected arginine derivatives, which can then be used in further peptide synthesis steps.

Scientific Research Applications

Peptide Synthesis

Fmoc-Arg(Boc)₂-OH is primarily utilized as a building block in the synthesis of peptides. Its role is significant in SPPS due to several advantages:

  • Stability : The compound demonstrates compatibility with common solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Studies indicate that while it degrades over time, it remains stable for up to a week under typical conditions, making it suitable for industrial applications .
  • Efficiency : In SPPS, Fmoc-Arg(Boc)₂-OH facilitates the formation of complex peptides. However, it has been noted that its kinetics of δ-lactam formation can lead to lower coupling efficiency compared to other protecting groups like Pbf. Specifically, it showed a coupling efficiency of around 28% due to side reactions during the synthesis process .

Bioconjugation

The compound is also employed in bioconjugation processes. Here are key points regarding its application:

  • Targeted Drug Delivery : By attaching peptides to biomolecules, Fmoc-Arg(Boc)₂-OH enhances the specificity and efficacy of therapeutic agents. This modification is crucial in developing targeted drug delivery systems that can improve treatment outcomes in various diseases .

Cancer Therapeutics

Research indicates that Fmoc-Arg(Boc)₂-OH plays a vital role in cancer therapeutics:

  • Tailored Peptides : The ability to modify peptides allows for the creation of tailored therapeutic agents that can specifically target cancer cells more effectively than traditional treatments. This specificity is essential for reducing side effects and improving therapeutic efficacy .

Vaccine Development

In vaccine research, Fmoc-Arg(Boc)₂-OH contributes significantly:

  • Peptide-Based Vaccines : The compound aids in designing peptide-based vaccines that mimic pathogen structures. These vaccines can elicit stronger immune responses, thereby enhancing their effectiveness against infections .

Comparative Stability and Kinetics

A study comparing various protecting groups for arginine derivatives highlighted the stability and performance of Fmoc-Arg(Boc)₂-OH:

Time (days)Fmoc-Arg(Boc)₂-OH (DMF)Fmoc-Arg(NO₂)-OHFmoc-Arg(Pbf)-OH
088.8100100
1077.6100100
3051.2100100

This table illustrates the degradation over time, showing that while Fmoc-Arg(Boc)₂-OH does degrade, it retains a significant proportion of its initial concentration compared to other derivatives .

Mechanism of Action

The primary function of Fmoc-arg(boc)2-OH is to protect the arginine side chain and N-terminal during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, while the Boc groups are stable under basic conditions but can be removed under acidic conditions. This orthogonality allows for selective deprotection and efficient peptide assembly .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

    Fmoc-Arg(Pmc)-OH: Contains a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group.

    Fmoc-Arg(Me,Pbf)-OH: A methylated version with a Pbf protecting group.

Uniqueness

Fmoc-arg(boc)2-OH is unique due to its dual Boc protection on the arginine side chain, providing enhanced stability and preventing side reactions during peptide synthesis. This makes it particularly suitable for synthesizing peptides with multiple arginine residues .

Biological Activity

Fmoc-Arg(Boc)₂-OH, a derivative of arginine, is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features two tert-butoxycarbonyl (Boc) protecting groups on the guanidino side chain of arginine, which enhances its stability and coupling efficiency during synthesis. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

  • Molecular Formula : C₃₁H₄₀N₄O₈
  • Molecular Weight : 596.68 g/mol
  • CAS Number : 143824-77-5

Stability and Degradation

The stability of Fmoc-Arg(Boc)₂-OH in solution is an important factor influencing its biological activity. Research indicates that this compound degrades slowly in solvents like DMF and NBP, maintaining compatibility with peptide synthesizers for up to one week. The degradation profile over time is summarized in Table 1.

Table 1: Stability of Fmoc-Arg(Boc)₂-OH in Different Solvents

Time (h)DMF (%)NBP (%)
088.888.8
188.688.4
2486.985.8
4885.083.5
10 d77.671.8
15 d65.162.0
20 d58.552.2
30 d51.237.7

Biological Activity

The guanidino group of arginine is critical for its biological activity, influencing various physiological processes including cell signaling and nitric oxide production. Fmoc-Arg(Boc)₂-OH has been shown to exhibit significant effects on peptide coupling efficiency due to its structural characteristics.

Coupling Efficiency

In comparative studies, Fmoc-Arg(Boc)₂-OH demonstrated a coupling efficiency of approximately 28% due to the formation of side-products like δ-lactam during the reaction process, which can hinder the incorporation of the amino acid into peptides . This contrasts with other analogues such as Fmoc-Arg(NO₂)-OH, which showed higher stability and lower side reactions.

Case Studies

  • Peptide Synthesis : In a study exploring the synthesis of bioactive peptides, Fmoc-Arg(Boc)₂-OH was utilized as a key intermediate for creating cyclic peptides that exhibited enhanced biological activities compared to linear counterparts.
  • Therapeutic Applications : Research has highlighted the potential use of peptides containing Fmoc-Arg(Boc)₂-OH in therapeutic settings, particularly in developing drugs targeting cardiovascular diseases due to arginine's role in nitric oxide synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps for incorporating Fmoc-Arg(Boc)₂-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Ensure sequential solvent addition (e.g., DMF) with thorough mixing via vortexing or sonication to maintain solubility .
  • Use coupling reagents such as HATU with DIPEA to activate the carboxyl group, minimizing epimerization .
  • Monitor Boc group stability under mildly acidic conditions (e.g., 20% piperidine in DMF for Fmoc deprotection) to avoid premature deprotection .
  • Confirm purity (>98%) via HPLC with UV detection at 214 nm or 254 nm .

Q. How should researchers characterize the purity and identity of Fmoc-Arg(Boc)₂-OH after synthesis?

  • Methodological Answer :

  • Perform reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). A single peak at ≥98% area indicates high purity .
  • Validate identity via mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (theoretical MW: 482.57 g/mol) .
  • Use FT-IR to verify the presence of Boc (C=O stretch at ~1680 cm⁻¹) and Fmoc (aromatic C-H stretches at ~3050 cm⁻¹) groups .

Q. What solvent systems are optimal for dissolving Fmoc-Arg(Boc)₂-OH during SPPS?

  • Methodological Answer :

  • Use polar aprotic solvents like DMF or NMP. If solubility is low, apply sonication (30–60 seconds) or gentle heating (≤40°C) .
  • Avoid aqueous buffers during coupling steps to prevent Boc hydrolysis .

Advanced Research Questions

Q. How do competing side reactions (e.g., diketopiperazine formation) impact the synthesis of arginine-rich peptides using Fmoc-Arg(Boc)₂-OH?

  • Methodological Answer :

  • Diketopiperazine (DKP) formation is prevalent in sequences with consecutive arginines. Mitigate this by:
  • Shortening coupling times (≤1 hour) with HATU/DIPEA to reduce base exposure .
  • Incorporating pseudoproline dipeptides or backbone-protected residues to disrupt β-sheet aggregation .
  • Monitor reaction progress via LC-MS to detect truncated sequences or cyclization byproducts .

Q. What factors influence the coupling efficiency of Fmoc-Arg(Boc)₂-OH in sterically hindered peptide sequences?

  • Methodological Answer :

  • Steric hindrance reduces coupling efficiency. Optimize by:
  • Using a 3–5 molar excess of Fmoc-Arg(Boc)₂-OH and extending coupling times (2–4 hours) .
  • Switching to stronger activating agents (e.g., PyAOP instead of HATU) for challenging residues .
  • Employing microwave-assisted SPPS (50°C, 20 W) to enhance reaction kinetics .

Q. How should researchers reconcile conflicting data on the stability of Fmoc-Arg(Boc)₂-OH under varying SPPS conditions?

  • Methodological Answer :

  • Stability varies with solvent and coupling systems. For example:
ConditionDegradation Over 48 HoursReference
DMF + OxymaPure15%
NBP + OxymaPure8%
  • Minimize degradation by:
  • Using fresh reagents and inert atmospheres (N₂/Ar) .
  • Storing stock solutions at –20°C and limiting exposure to light .

Q. What strategies differentiate the use of Boc vs. Alloc/Pbf protecting groups for arginine in SPPS?

  • Methodological Answer :

  • Boc : Stable under basic Fmoc deprotection but requires strong acids (e.g., TFA) for removal. Ideal for sequences without acid-sensitive residues .
  • Alloc : Removed via Pd(0)-catalyzed deprotection, enabling orthogonal strategies in convergent synthesis .
  • Pbf : Offers higher acid stability than Boc, reducing premature deprotection during TFA cleavage .
  • Select based on sequence compatibility and deprotection workflow .

Data-Driven Analysis

Q. How can researchers optimize HPLC methods to resolve Fmoc-Arg(Boc)₂-OH from closely related impurities?

  • Methodological Answer :

  • Use a shallow gradient (e.g., 20%–50% acetonitrile over 30 minutes) on a C18 column (4.6 × 250 mm, 5 µm).
  • Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak separation for Boc-protected species .
  • Validate method robustness using spiked samples with synthetic impurities (e.g., de-Boc byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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